N-Hydroxy-N'-(4-methoxyphenyl)-N-phenylthiourea
Description
N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Properties
CAS No. |
62592-93-2 |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
1-hydroxy-3-(4-methoxyphenyl)-1-phenylthiourea |
InChI |
InChI=1S/C14H14N2O2S/c1-18-13-9-7-11(8-10-13)15-14(19)16(17)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,15,19) |
InChI Key |
GANSDYQHZMFOMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea typically involves the reaction of N-phenylthiourea with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
N-phenylthiourea+hydroxylamine hydrochloride→N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amine derivatives
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Medicine: It is investigated for its potential as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and catalytic activity.
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with the active site residues.
Protein Interactions: It can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N’-phenylthiourea: Lacks the methoxy group on the phenyl ring.
N-Hydroxy-N’-(4-chlorophenyl)-N-phenylthiourea: Contains a chlorine atom instead of a methoxy group.
N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea: Contains a methyl group instead of a methoxy group.
Uniqueness
N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to form hydrogen bonds, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
